molecular formula C6H5BrN2 B2565098 3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile CAS No. 1823870-54-7

3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No. B2565098
CAS RN: 1823870-54-7
M. Wt: 185.024
InChI Key: OQBXBVPNICHTOS-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular formula C6H5BrN2 and a molecular weight of 185.0213 . It is used in various chemical reactions and has potential applications in different fields.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted at the 3rd position with a bromine atom, at the 1st position with a methyl group, and at the 2nd position with a carbonitrile group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrrole compounds are known to undergo a variety of chemical reactions. These include N-substitution, electrophilic aromatic substitution, and metal-catalyzed conversions .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 185.02 . It has a density of 1.7±0.1 g/cm³, a boiling point of 286.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Versatile Scaffold for Novel Bioactive Compounds

The pyrrolidine ring, closely related to pyrrole structures, serves as a versatile scaffold for developing compounds aimed at treating human diseases. This is due to its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage. Studies have highlighted the role of pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine diones, in synthesizing bioactive molecules with target selectivity. This underscores the potential of pyrrole derivatives in medicinal chemistry for the design of new compounds with varied biological profiles (Li Petri et al., 2021).

Electrochemical Reduction of O2

Pyrrole-based structures, through their incorporation into metal-nitrogen-carbon (M-N-C) catalysts, have shown promise in electrochemical applications such as the oxygen reduction reaction (ORR) in fuel cells. The use of pyrrole derivatives in creating active sites within M-N-C catalysts has contributed to advancements in ORR efficiency, highlighting the importance of such compounds in developing sustainable energy technologies (Jingkun Li & Jaouen, 2018).

Synthesis and Reactivity of Enaminoketones

Enaminoketones and enaminonitriles, containing pyrrole units, have been recognized as versatile intermediates for synthesizing heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. These compounds have demonstrated significant potential in heterocyclic synthesis, serving as scaffolds for annulation and leading to various biologically interesting compounds. Their use highlights the adaptability of pyrrole derivatives in synthetic chemistry, offering pathways to a range of bicyclic compounds of biological interest (Negri, Kascheres, & Kascheres, 2004).

Anion Binding and Sensing

N-confused calix[4]pyrroles (NCCPs), derived from pyrrole, have attracted attention for their anion-binding properties, differing from regular calix[4]pyrroles. These compounds demonstrate a unique binding mode, engaging in hydrogen bonding and CH-anion interactions, which result in distinct anion-binding affinities and selectivities. This property makes them suitable for use in anion binding and sensing applications, showcasing the functional diversity of pyrrole-based compounds in supramolecular chemistry (Anzenbacher, Nishiyabu, & Palacios, 2006).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-bromo-1-methylpyrrole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2/c1-9-3-2-5(7)6(9)4-8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBXBVPNICHTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1823870-54-7
Record name 3-bromo-1-methyl-1H-pyrrole-2-carbonitrile
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